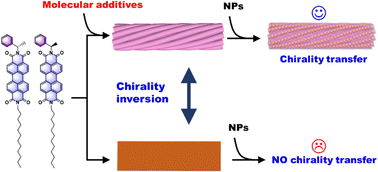Using a molecular additive to control chiral supramolecular assembly and the subsequent chirality transfer process†
Soft Matter Pub Date: 2023-10-25 DOI: 10.1039/D3SM01211E
Abstract
Hierarchical assembly of chiral molecules is achieved through the introduction of molecular additives, which enables the chiral assembly of nanosheets into helical nanorods with inverted chirality. Moreover, the hierarchical assembly of chiral molecules in the presence of a molecular additive can lead to the subsequent chirality transfer from a molecular system to nanoparticle assemblies.


Recommended Literature
- [1] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [2] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [3] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [4] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [5] Novel co-crystals of the nutraceutical sinapic acid†
- [6] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [7] Microengineered biomimetic ocular models for ophthalmological drug development
- [8] An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
- [9] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [10] Contents list










